molecular formula C20H14N4O3S2 B2511872 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1211637-06-7

4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2511872
CAS No.: 1211637-06-7
M. Wt: 422.48
InChI Key: VYASZOLFGCMRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic hybrid molecule designed for advanced research in medicinal chemistry. This compound features a 4H-chromene (chromene) core, a privileged scaffold in drug discovery known for its diverse pharmacological properties, which include anticancer, antibacterial, antioxidant, and anti-inflammatory activities . The chromene pharmacophore is strategically fused with a thiophene-thiazolo-triazole system, a class of nitrogen-sulfur heterocycles recognized for their significant bioactivity profiles . The molecular hybridization approach used in its design aims to create a single pharmacophore with synergistic or additive effects, potentially leading to enhanced efficacy against biological targets and the ability to overcome drug resistance . This complex structure makes it a compelling candidate for screening against a range of biological targets, particularly in oncology research. Chromene derivatives have been investigated as potential inhibitors of key enzymes like EGFR (Epidermal Growth Factor Receptor) and MMP-2 (Matrix Metalloproteinase-2), which are critical in regulating cell proliferation and metastasis . Furthermore, the presence of the thiazole and triazole motifs suggests potential for antimicrobial applications . Researchers can utilize this compound as a key intermediate or final product in the synthesis of novel bioactive molecules or as a chemical probe for studying disease mechanisms. This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S2/c25-14-10-16(27-15-5-2-1-4-13(14)15)19(26)21-8-7-12-11-29-20-22-18(23-24(12)20)17-6-3-9-28-17/h1-6,9-11H,7-8H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYASZOLFGCMRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide represents a unique class of hybrid molecules combining chromene and thiazolo[3,2-b][1,2,4]triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step procedures that integrate cyclocondensation reactions. For instance, the reaction of thiophenes with various thiazolidinones under high-pressure conditions has been explored to yield derivatives with promising biological profiles. The synthetic pathways often utilize reagents like chloroacetyl chloride and ammonium thiocyanate in controlled environments to ensure high yields and purity of the final product .

Anticancer Activity

Recent research indicates that compounds incorporating the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : The synthesized derivatives demonstrated IC50 values indicating potent cytotoxicity.
  • HCT116 (colon cancer) : Compounds showed relative potency greater than 50% compared to standard drugs like doxorubicin.

A study highlighted that specific derivatives exhibited mechanisms involving inhibition of tyrosine kinases (CDK2), which are crucial for cancer cell proliferation .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : Compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives achieved minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
  • Antitubercular Activity : Certain derivatives demonstrated effective inhibition against Mycobacterium smegmatis, indicating potential for further development as antitubercular agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with key enzymes involved in cancer cell growth and bacterial metabolism.
  • Induction of Apoptosis : Studies suggest that certain derivatives induce programmed cell death in cancer cells through activation of apoptotic pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic efficacy by reducing oxidative stress within cells .

Case Studies

Several studies have documented the biological activities of related compounds:

CompoundActivityCell Line/BacteriaIC50/MIC
1AnticancerMCF-7< 10 µM
2AntibacterialE. coli8 µg/mL
3AntitubercularM. smegmatis50 µg/mL

These findings underscore the potential for developing new therapeutic agents based on the thiazolo[3,2-b][1,2,4]triazole framework.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide exhibit potent antimicrobial properties. For instance, triazole and thiazole derivatives have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme activity critical for microbial survival and replication .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against human cancer cell lines such as MCF7 (breast cancer). Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival . The presence of the chromene moiety is thought to enhance its efficacy in targeting cancer cells.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with this compound. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses . This makes it a candidate for further exploration in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod of EvaluationKey Findings
AntimicrobialGram-positive & Gram-negative bacteriaTurbidimetric methodSignificant inhibition observed
AnticancerMCF7 Cancer Cell LineSulforhodamine B assayInduced apoptosis; reduced viability
Anti-inflammatoryIn vitro assaysCytokine level measurementDecreased levels of IL-6 and TNF-alpha

Notable Research Articles

  • A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of related thiazole derivatives showing promising antimicrobial activity .
  • Research in Journal of Biomolecular Structure & Dynamics explored the binding interactions between similar compounds and nicotinic acetylcholine receptors, indicating potential neurological applications .
  • A paper detailing the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazine derivatives reported broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Core Heterocycle Variations

  • 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034274-12-7) :
    Replaces the thiazolo[3,2-b][1,2,4]triazole with a benzo[d][1,2,3]triazin-4-one ring. This alteration reduces steric hindrance but may decrease binding affinity due to the loss of sulfur-based interactions .
  • N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Substitutes the chromene-carboxamide with a furan-carboxamide and replaces the fused triazole with a simpler thiazole. The furan ring may improve solubility but reduce aromatic interactions .

Substituent Variations

  • Compounds 9–13 (): These derivatives feature 2-thioxoacetamide backbones with thiazolidinone rings and diverse substituents (e.g., 4-chlorobenzylidene, indole). Key differences include: Higher melting points (147–207°C) compared to typical chromene derivatives (e.g., ~160°C for compound 5d in ). Yields ranging from 53% to 90%, influenced by steric and electronic effects of substituents .
  • Compounds 4g–4n (): Benzothiazole-3-carboxamides with substituted phenyl groups on the thiazolidinone ring. For example, 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) show yields of 70% and 60%, respectively, highlighting the impact of halogen positioning on reactivity .

Key Reactions

  • General Procedure C () :
    Utilizes potassium carbonate in acetone for nucleophilic substitution, achieving 70% yield for LX-3 (). Similar conditions may apply to the target compound’s ethyl-linked intermediate.
  • Pd-Catalyzed Cross-Coupling (): Used to introduce thiophen-2-yl groups (e.g., compound 25 with p-tolyl substituents). Pd(OAc)₂/PPh₃ in ethanol/toluene at 40°C is typical .
  • Cyclocondensation (): Piperidine/acetic acid in ethanol under reflux forms thiazolo[3,2-b][1,2,4]triazoles (e.g., 4a–4h in ) .

Yield and Purity Trends

  • Chromene Derivatives: Yields for chromene-linked compounds (e.g., 45–70% in ) are generally lower than thiazolidinone analogs (e.g., 90% for compound 9 in ) due to steric challenges in coupling reactions .
  • Purification Methods : Silica gel chromatography (PE/EtOAc) is standard for analogs (), while recrystallization is preferred for high-melting-point compounds () .

Pharmacological and Physicochemical Properties

Antifungal Activity

  • Compounds 6a and 6b () :
    Ethyl acetate derivatives of triazol-3(4H)-ones exhibit potent antifungal activity, likely due to the thiophen-2-ylmethyl group enhancing membrane penetration .
  • Target Compound : The thiazolo[3,2-b][1,2,4]triazole-thiophene system may similarly disrupt fungal ergosterol biosynthesis.

Solubility and Bioavailability

  • Chromene vs.
  • Thiophene vs. Furan Substituents : Thiophene’s sulfur atom improves metabolic stability over furan, as seen in compound 5d () .

Preparation Methods

Core Chromene Formation

The chromene backbone is synthesized via acid-catalyzed cyclization of 4-hydroxycoumarin derivatives. In a representative procedure, 4-hydroxycoumarin undergoes condensation with thiazole-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds under reflux in anhydrous conditions, yielding the chromene-thiazole intermediate.

Reaction Conditions

  • Reagents : 4-hydroxycoumarin (1.0 equiv), thiazole-2-carboxylic acid (1.2 equiv), POCl₃ (3.0 equiv).
  • Solvent : Glacial acetic acid.
  • Temperature : 110–120°C, reflux for 6–8 hours.
  • Yield : ~65–70% after recrystallization from ethanol.

The use of POCl₃ facilitates the formation of the chromene-2-carboxamide structure by activating the carboxylic acid group for nucleophilic attack by the ethylenediamine-linked thiazolo-triazole moiety.

Thiazolo[3,2-b]triazole Synthesis

The thiazolo[3,2-b]triazole component is prepared separately through a cyclocondensation reaction. Starting from 2-aminothiazole, the triazole ring is introduced via diazotization followed by coupling with thiophen-2-ylacetonitrile.

Key Steps

  • Diazotization of 2-aminothiazole with NaNO₂/HCl at 0–5°C.
  • Coupling with thiophen-2-ylacetonitrile in aqueous NaOH to form the thiazolo-triazole core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Final Amide Coupling

The chromene-thiazole intermediate is coupled with the thiazolo-triazole-ethylamine derivative using carbodiimide-based coupling agents.

Procedure

  • Dissolve chromene-thiazole carboxylic acid (1.0 equiv) in dry DMF.
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).
  • Introduce thiazolo-triazole-ethylamine (1.2 equiv) and stir at room temperature for 12–16 hours.
  • Isolate the product via precipitation in ice water, followed by filtration.

Characterization Data

  • Molecular Formula : C₂₀H₁₄N₄O₃S₂.
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, chromene-H), 7.89–7.05 (m, 6H, aromatic), 4.45 (t, 2H, -CH₂-), 3.92 (t, 2H, -CH₂-).

Microwave-Assisted Optimization

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times for both chromene and thiazolo-triazole formation. Adapting protocols from analogous triazole syntheses, the chromene-thiazole cyclization achieves completion in 20–30 minutes at 150°C under microwave conditions.

Advantages

  • Time Reduction : 8-hour conventional reflux vs. 30-minute microwave.
  • Yield Improvement : ~78% vs. 65% under conventional methods.

One-Pot Tandem Synthesis

A streamlined one-pot approach combines chromene formation, triazole cyclization, and amide coupling. This method employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the thiazolo-triazole moiety in situ.

Representative Protocol

  • Mix 4-hydroxycoumarin, propargylamine, and thiophene-2-carbonyl azide in DMSO/H₂O (1:1).
  • Add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv).
  • Irradiate at 100°C for 15 minutes.
  • Acidify with HCl to precipitate the product.

Yield : 72% after purification.

Solvent and Catalyst Screening

Solvent Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents (DMF, DMSO) enhance amide coupling yields, while glacial acetic acid optimizes cyclization steps.

Comparative Data

Step Optimal Solvent Yield (%)
Chromene cyclization Glacial acetic acid 70
Amide coupling DMF 82
CuAAC reaction DMSO/H₂O 75

Catalytic Systems

  • POCl₃ : Essential for chromene-carboxamide activation.
  • Cu(I) Catalysts : Enable efficient triazole formation (e.g., CuSO₄/ascorbate).
  • EDC/HOBt : Superior to DCC for amide bond formation, minimizing racemization.

Mechanistic Insights

Chromene Cyclization Mechanism

The POCl₃-mediated reaction proceeds through a mixed anhydride intermediate, where the phosphoryl chloride activates the carboxylic acid for nucleophilic attack by the amine group. Subsequent intramolecular cyclization eliminates H₂O, forming the chromene ring.

CuAAC Reaction Pathway

The Cu(I) catalyst coordinates to the alkyne and azide, lowering the activation energy for the 1,3-dipolar cycloaddition. This forms the 1,2,3-triazole linkage with regioselectivity.

Challenges and Troubleshooting

By-Product Formation

  • Issue : Competing esterification during chromene synthesis.
  • Solution : Use excess POCl₃ (3.0 equiv) and anhydrous conditions.

Purification Difficulties

  • Issue : Co-elution of unreacted starting materials.
  • Solution : Gradient column chromatography (hexane → ethyl acetate) or preparative HPLC.

Emerging Methodologies

Photochemical Synthesis

Preliminary studies indicate UV irradiation (254 nm) accelerates triazole formation by generating reactive nitrene intermediates, enabling room-temperature reactions.

Biocatalytic Approaches

Lipase-mediated amidation in non-aqueous media shows promise for greener synthesis, though yields remain suboptimal (~50%) compared to chemical methods.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example:
  • Use ethanol or DMF as solvents to enhance solubility of intermediates .
  • Reflux times (7–20 hours) and pH adjustments (e.g., with sodium acetate) improve cyclization efficiency for thiazole-triazole fusion .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
  • Key Data : Reported yields range from 60% to 76% for structurally related compounds under optimized conditions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for chromene (δ 6.8–8.2 ppm), thiophene (δ 7.1–7.5 ppm), and carboxamide (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=N (1600–1680 cm⁻¹), and C-S (600–700 cm⁻¹) bonds .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Contradictions may arise from polymorphic forms or solvent-dependent shifts. Strategies include:
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in carboxamide groups) .
  • Cross-validate data with computational tools (e.g., DFT calculations for predicted NMR shifts) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the thiazolo-triazole moiety .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Key Data : Related compounds show IC50 values of 2–10 µM in cancer models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Modify substituents : Replace thiophene with pyridine (electron-withdrawing groups) to enhance target binding .
  • Introduce fluorinated groups (e.g., CF3) to improve metabolic stability and bioavailability .
  • Use molecular docking : Prioritize derivatives with high docking scores (e.g., GSK-3β inhibition) .

Critical Research Gaps

  • Polymorphism Effects : Impact of crystalline vs. amorphous forms on solubility and activity .
  • In Vivo Pharmacokinetics : ADME profiling (e.g., plasma half-life, tissue distribution) .
  • Mechanistic Studies : Target deconvolution via CRISPR screens or proteomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.